6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties . The imidazo[1,2-a]pyridine skeleton is a crucial structure in many drugs and biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine typically involves multi-component reactions. One efficient method is the Groebke–Blackburn–Bienaymé reaction, which involves the reaction of an aldehyde, 2-aminopyridine, and an isocyanide . This method is advantageous due to its high atom economy, operational simplicity, and the use of readily available starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and reaction conditions can be optimized to ensure scalability and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The compound’s antimicrobial properties could be due to its interaction with bacterial or viral proteins, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
- 5-Amino-7-(4-chlorophenyl)-8-nitroimidazo[1,2-a]pyridine
Uniqueness
6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is unique due to the presence of two chloro groups at the 6 and 8 positions, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological properties .
Properties
Molecular Formula |
C13H7Cl2N3O2 |
---|---|
Molecular Weight |
308.12 g/mol |
IUPAC Name |
6,8-dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7Cl2N3O2/c14-8-5-10(15)13-16-11(7-17(13)6-8)9-3-1-2-4-12(9)18(19)20/h1-7H |
InChI Key |
PNWLEXJGDJOPMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.